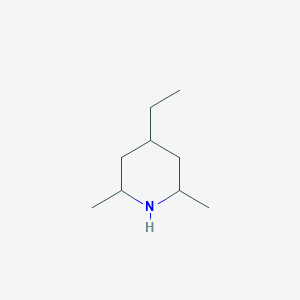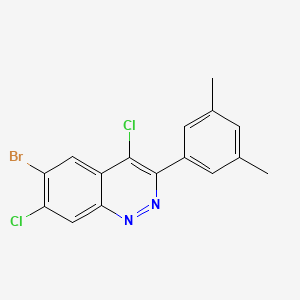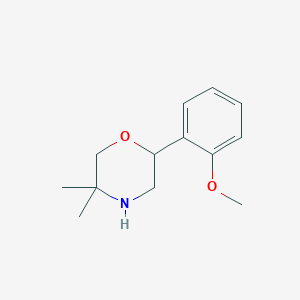![molecular formula C8H12O B15241783 Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)
Bicyclo[3.2.0]heptane-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[320]heptane-6-carbaldehyde is an organic compound with a unique bicyclic structure It is characterized by a seven-membered ring fused with a three-membered ring, and an aldehyde functional group attached to the six-carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]heptane-6-carbaldehyde can be achieved through several methods. One common approach involves the chemoenzymatic resolution of racemic mixtures. For instance, the enzymatic hydrolysis of endo-bicyclo[3.2.0]hept-2-en-6-yl acetate using lipases from various sources can yield the desired compound with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes. These methods are preferred due to their efficiency and ability to produce high-purity products. The use of biocatalysts, such as lipases, in these processes ensures the selective formation of the desired enantiomer .
化学反応の分析
Types of Reactions
Bicyclo[3.2.0]heptane-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aldehyde carbon, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the reagents and conditions used .
科学的研究の応用
Bicyclo[3.2.0]heptane-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme-substrate interactions and enzyme specificity.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
作用機序
The mechanism by which Bicyclo[3.2.0]heptane-6-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, depending on the specific target .
類似化合物との比較
Similar Compounds
Bicyclo[3.2.0]heptane: This compound shares the same bicyclic structure but lacks the aldehyde functional group.
Bicyclo[3.2.0]heptane, cis-: A stereoisomer of Bicyclo[3.2.0]heptane with different spatial arrangement of atoms.
Uniqueness
Bicyclo[3.2.0]heptane-6-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for forming various derivatives. This functional group also makes it a valuable intermediate in organic synthesis and industrial applications .
特性
分子式 |
C8H12O |
|---|---|
分子量 |
124.18 g/mol |
IUPAC名 |
bicyclo[3.2.0]heptane-6-carbaldehyde |
InChI |
InChI=1S/C8H12O/c9-5-7-4-6-2-1-3-8(6)7/h5-8H,1-4H2 |
InChIキー |
YYHPJAXFEADCQW-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(C2C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


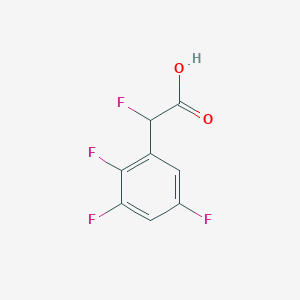
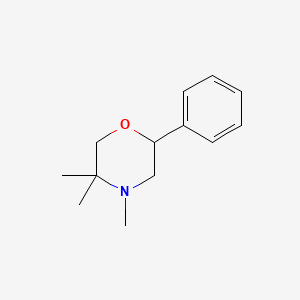
![2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15241732.png)
![[2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid](/img/structure/B15241737.png)
![(Z,6R)-6-[(10S,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15241744.png)
![Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B15241749.png)
